Pyranoquinoléines

Pyranoquinolines are a class of heterocyclic compounds derived from the fusion of a pyran ring with a quinoline ring. These molecules exhibit diverse biological activities, making them attractive targets for drug discovery and development. Structurally, they consist of an oxygen-containing five-membered ring (pyran) fused to a quinoline core, which includes two nitrogen atoms in its aromatic system.

These compounds are known for their potential as antimalarial agents due to their ability to inhibit the growth of Plasmodium falciparum. Additionally, pyranoquinolines have shown promising results in treating various cancers by targeting specific cellular pathways involved in cell proliferation and survival. Due to their unique structural features and pharmacological properties, they are also explored for anti-inflammatory and antioxidant applications.

The synthesis of pyranoquinoline derivatives can be achieved through a variety of chemical reactions such as condensation, cyclization, and substitution reactions. Their potential as therapeutics lies not only in their inherent biological activities but also in the ability to modify functional groups to enhance selectivity and efficacy.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

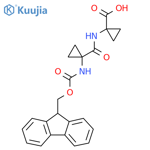

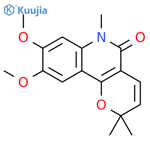

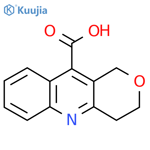

|

haplophyllin | 93710-20-4 | C20H21NO4 |

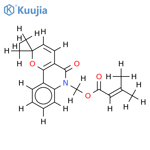

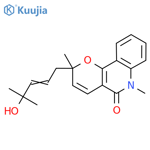

|

cis-Erioaustralasine | 152406-29-6 | C22H25NO5 |

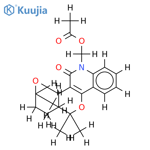

|

6-methoxyflindersine | 52617-31-9 | C15H15NO3 |

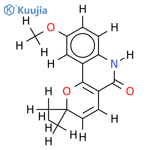

|

8,9-dimethoxy-2,2,6-trimethyl-2,6-dihydro-pyrano[3,2-c]quinolin-5-one | 33798-66-2 | C17H19NO4 |

|

5H-Pyrano[3,2-c]quinolin-5-one, 2,6-dihydro-2-(4-hydroxy-4-methyl-2-penten-1-yl)-2,6-dimethyl-, (+)- | 198336-56-0 | C20H23NO3 |

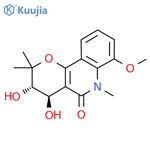

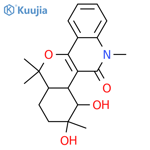

|

5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-3,4-dihydroxy-7-methoxy-2,2,6-trimethyl-, (3S,4R)-rel-(-)- | 198336-59-3 | C16H19NO5 |

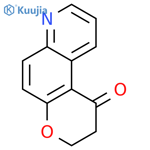

|

2,3-dihydropyrano[3,2-f]quinolin-1-one | 5252-47-1 | C12H9NO2 |

|

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid | 1155104-28-1 | C13H11NO3 |

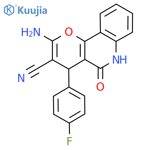

|

352663-11-7 | C19H12FN3O2 | |

|

Erioaustralasine hydrate; Deacetoxy | 379689-34-6 | C20H25NO4 |

Littérature connexe

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

Fournisseurs recommandés

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

Phenyl isobutyrate Cas No: 20279-29-2

Phenyl isobutyrate Cas No: 20279-29-2 -

-

-